Product packaging for H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2(Cat. No.:)

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2

Cat. No.: B10849086
M. Wt: 681.9 g/mol
InChI Key: KIHHZGQBWZPIMS-FVTMYMNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Synthetic Opioid Peptides in Receptor Pharmacology

Synthetic opioid peptides are laboratory-created molecules designed to mimic the structure and function of endogenous opioid peptides like endorphins and enkephalins. These synthetic analogues are crucial tools in pharmacology, allowing researchers to investigate the intricate mechanisms of the opioid system. By systematically modifying the structure of natural opioid peptides, scientists can develop compounds with enhanced stability, receptor selectivity, and specific activity profiles (agonist, antagonist, or mixed). This targeted approach enables a deeper understanding of the roles of the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—in various physiological processes, including pain modulation, mood regulation, and addiction. The development of highly selective synthetic peptides has been instrumental in characterizing the distinct functions of these receptors and in designing novel therapeutic agents.

Historical Context of TIPP-Related Peptides in Opioid Receptor Research

The journey to understanding the delta-opioid receptor was significantly advanced by the discovery of the TIPP (H-Tyr-Tic-Phe-Phe-OH) family of peptides in 1992. acs.orgnih.gov TIPP and its analogue TIP (H-Tyr-Tic-Phe-OH) were among the first highly selective antagonists for the delta-opioid receptor. acs.orgnih.gov This breakthrough opened the door for extensive structure-activity relationship (SAR) studies, leading to a plethora of new analogues with improved potency and selectivity. acs.org

Researchers systematically modified the TIPP structure, introducing unnatural amino acids and altering the peptide backbone to enhance its pharmacological properties. acs.orgacs.org One key modification was the substitution of the initial Tyrosine (Tyr) with 2',6'-dimethyltyrosine (Dmt), which often leads to increased potency and selectivity for the delta receptor. nih.gov Another critical area of exploration has been the modification of the third amino acid residue (Phenylalanine, Phe) and the C-terminus (the end of the peptide chain). acs.orgnih.gov These studies revealed that subtle changes, such as the introduction of a methyl group (β-methylation) or the conversion of the C-terminal carboxylic acid to a carboxamide, could dramatically alter a compound's activity, shifting it from a pure antagonist to a mixed agonist/antagonist profile. nih.govacs.orgnih.gov

Identification and Significance of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 as a Pharmacological Tool

Within the extensive family of TIPP-related peptides, this compound emerged from systematic chemical modifications aimed at refining receptor interaction. This compound is a tetrapeptide analogue of TIPP where the original Tyr is replaced by Dmt, and the Phe at position three is substituted with a novel unnatural amino acid, (2R,3S)-beta-methyl-cyclohexylalanine (β-MeCha). acs.orgacs.orgnih.gov Furthermore, its C-terminus is amidated (ending in -NH2 instead of the usual carboxylic acid, -OH).

The synthesis of this and related compounds is typically achieved through manual solid-phase peptide synthesis. acs.org The specific stereochemistry of the β-MeCha residue—(2R,3S) in this case—has a profound impact on the peptide's pharmacological profile. Research has shown that the configuration of this β-methyl group is a key determinant of the compound's affinity for opioid receptors and its functional activity. acs.orgacs.orgnih.gov Specifically, this compound, along with its corresponding C-terminal acid version, has been identified as a mixed partial µ-agonist/δ-antagonist. acs.orgnih.gov This dual activity makes it a valuable pharmacological tool for dissecting the complex interplay between mu and delta opioid receptors. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H51N5O5 B10849086 H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H51N5O5

Molecular Weight

681.9 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2R,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36+/m0/s1

InChI Key

KIHHZGQBWZPIMS-FVTMYMNWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O

Origin of Product

United States

Chemical Synthesis Methodologies and Peptide Chemistry of H Dmt Tic 2r,3s Beta Mecha Phe Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 and Analogues

The assembly of the peptide backbone is typically performed on a Rink Amide resin. nih.govuci.edu This choice of solid support is crucial as it is designed to yield a C-terminal amide upon cleavage, a common and often essential feature for the biological activity of many opioid peptides. The synthesis follows a standard Fmoc/tBu strategy, which involves the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups (like t-butyl, Boc, and Trt) for the permanent protection of reactive amino acid side chains. du.ac.inpeptide.com

The general cycle of Fmoc-SPPS involves two main steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF). uci.eduiris-biotech.de

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain. This cycle is repeated until the full peptide sequence is assembled. du.ac.in

Given the hydrophobic and sterically demanding nature of the amino acids in this compound, optimizing the coupling step is critical to prevent incomplete reactions and the formation of deletion sequences.

Incorporation of Unnatural Amino Acid Residues: Dmt and (2R,3S)-beta-MeCha

The target peptide contains two key unnatural amino acid residues: 2',6'-dimethyl-L-tyrosine (Dmt) and (2R,3S)-beta-methylcyclohexylalanine (beta-MeCha). Their incorporation requires special consideration due to their steric bulk.

Dmt (2',6'-dimethyl-L-tyrosine): The Dmt residue, with two methyl groups flanking the phenolic hydroxyl group of tyrosine, introduces significant steric hindrance. nih.gov The hydroxyl group is typically protected with a t-butyl (tBu) ether during synthesis to prevent side reactions. The coupling of Fmoc-Dmt(tBu)-OH generally requires potent activation reagents to achieve high efficiency.

(2R,3S)-beta-MeCha (beta-methylcyclohexylalanine): This amino acid is a beta-methylated derivative of cyclohexylalanine, adding further steric bulk adjacent to the peptide backbone. The synthesis of the Fmoc-protected (2R,3S)-beta-MeCha building block is a multi-step process in itself, often involving stereoselective methods to ensure the correct diastereomer is obtained. nih.gov The coupling of this residue, particularly to the constrained Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue that precedes it, is one of the most challenging steps in the synthesis.

To overcome the steric hindrance associated with these residues, high-efficiency coupling reagents are employed. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient. Instead, phosphonium or uronium salt-based reagents are preferred. bachem.com

Coupling ReagentClassTypical AdditiveComments
HATU Uronium SaltHOAtHighly efficient for hindered couplings, including N-methylated and other bulky amino acids. nih.gov
HBTU Uronium SaltHOBtA common and effective coupling reagent, though sometimes less efficient than HATU for extremely difficult couplings.
PyBOP Phosphonium SaltHOBtStrong coupling reagent, often used for cyclization and sterically hindered couplings. nih.gov
COMU Uronium SaltOxymaPureA safer and highly reactive alternative to HBTU/HATU, with good solubility. bachem.com

For the most difficult coupling steps, such as the addition of Fmoc-(2R,3S)-beta-MeCha-OH, a combination of a potent coupling reagent like HATU with a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) is typically used, often with extended reaction times or double coupling cycles to ensure the reaction proceeds to completion. uci.edunih.gov

C-Terminal Amidation Techniques and Their Role in this compound Synthesis

The C-terminal amide is a critical functional group for the bioactivity of many opioid peptides, including dermorphin (B549996) analogues. nih.gov This modification neutralizes the negative charge of the C-terminal carboxylate, which can be important for receptor binding.

The most straightforward method for preparing C-terminally amidated peptides via Fmoc-SPPS is the use of a specialized resin that releases the peptide as an amide upon final cleavage. du.ac.in The Rink Amide resin is the most commonly used support for this purpose. nih.govuci.edu The linker of the Rink Amide resin is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), to generate the peptide amide.

The synthesis begins with the coupling of the first amino acid, Fmoc-Phe-OH, to the deprotected Rink Amide resin. The peptide chain is then elongated from this first residue. Upon completion of the sequence, the peptide is cleaved from the resin. The final cleavage step simultaneously removes the side-chain protecting groups and releases the fully deprotected peptide with a primary amide at the C-terminus.

Purification and Characterization Methodologies for Peptide Analogues

Following synthesis and cleavage from the solid support, the crude peptide is obtained as a mixture containing the desired product along with various byproducts from incomplete reactions or side reactions. Purification is therefore essential to obtain the high-purity compound required for biological and pharmacological studies.

Purification: The primary method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.comsemanticscholar.org The crude peptide, which is typically precipitated in cold diethyl ether and lyophilized, is dissolved in a suitable solvent (often containing a small amount of acetic acid or TFA) and injected onto a C18 or C4 column. nih.govmdpi.com Elution is performed using a gradient of an organic solvent (typically acetonitrile) in water, both containing a small percentage of TFA as an ion-pairing agent. Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.

Characterization: The identity and purity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry. mdpi.com

Analytical RP-HPLC: A small amount of the purified peptide is analyzed on an analytical C18 column to confirm its purity, which is typically expected to be ≥95% for use in biological assays. The retention time (tR) is a characteristic property of the peptide under specific chromatographic conditions. nih.gov

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) is used to determine the molecular weight of the peptide. mdpi.comjmb.or.kr The observed mass should match the calculated theoretical mass of the protonated molecule [M+H]⁺, confirming the correct sequence has been synthesized and all protecting groups have been removed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. mdpi.com

A representative data table for the characterization of a purified Dmt-Tic analogue is shown below.

Peptide AnalogueRetention Time (tR) [min]Calculated Mass [M+H]⁺Observed Mass [M+H]⁺Purity (%)
Dmt-Tic-X-Phe-NH215.2650.35650.4>95

Note: The specific retention time and mass will vary depending on the exact sequence and the chromatographic/spectrometric conditions used.

Opioid Receptor Binding Affinity and Selectivity of H Dmt Tic 2r,3s Beta Mecha Phe Nh2

Radioligand Binding Assays for Mu-Opioid Receptors (MOR) and Delta-Opioid Receptors (DOR)

The binding affinities of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 and its analogues for mu-opioid receptors (MOR) and delta-opioid receptors (DOR) are determined using competitive radioligand binding assays. documentsdelivered.com These assays are a standard and essential method for characterizing the interaction of a new compound with its receptor targets. documentsdelivered.com The general principle involves incubating membranes from cells expressing the receptor of interest (e.g., Chinese Hamster Ovary cells transfected with the human δ-opioid receptor) with a specific, high-affinity radiolabeled ligand. documentsdelivered.com The novel, unlabeled compound is then added in increasing concentrations to compete with the radioligand for binding to the receptor.

The effectiveness of the compound in displacing the radioligand is measured, allowing for the calculation of its binding affinity. For DOR, a common radioligand used is [³H]naltrindole, while for MOR, [³H]DAMGO is frequently employed. The specific binding of a related radiolabeled antagonist, [³H]Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH, was shown to be saturable and of high affinity in rat brain membranes. documentsdelivered.com

Quantitative Determination of Binding Affinities (Ki values) for this compound

The binding affinity of a ligand for a receptor is quantified by its inhibition constant (Ki). The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

In a study investigating a series of related peptides, the introduction of a β-methyl group into the cyclohexylalanine (Cha) residue at position 3, as seen in H-Dmt-Tic-β-MeCha-Phe analogues, was found to significantly influence receptor affinity. documentsdelivered.com For instance, the acidic analogue H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH was found to be a highly selective δ antagonist with a subnanomolar Ki value for DOR (Kiδ = 0.48 ± 0.05 nM). documentsdelivered.com The epimeric peptide H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH and its corresponding amide, which includes the compound of interest, were identified as mixed partial μ agonist/δ antagonists. documentsdelivered.com

While the specific Ki value for this compound is not singled out in the provided literature abstracts, the data for its closely related analogues with the (2S,3R) configuration suggest a complex binding profile with affinity for both MOR and DOR. documentsdelivered.com

Table 1: Binding Affinities (Ki) of H-Dmt-Tic-β-MeCha-Phe Analogues for Opioid Receptors

Compound Configuration Receptor Ki (nM)
H-Dmt-Tic-β-MeCha-Phe-OH (2S,3S) DOR (δ) 0.48 ± 0.05

Note: This table presents data for a closely related analogue to illustrate the typical binding affinities found for this class of compounds. Data for the specific (2R,3S) amide was not available in the cited abstracts.

Comparative Receptor Selectivity Profiles (MOR vs. DOR) of this compound and Related Analogues

Receptor selectivity is a crucial aspect of a ligand's pharmacological profile, indicating its preference for one receptor subtype over others. It is often expressed as the ratio of Ki values (e.g., Kiμ / Kiδ). A high ratio signifies high selectivity for the delta receptor.

The stereochemistry of the β-MeCha residue plays a pivotal role in determining the selectivity of these peptides. documentsdelivered.comresearchgate.net For example, the (2S,3S) configuration in the acidic analogue H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH resulted in a compound with very high δ selectivity (Kiμ/Kiδ = 2800). documentsdelivered.com In contrast, the (2S,3R) epimer and its corresponding amide were characterized as having a mixed profile, suggesting lower selectivity between the mu and delta receptors. documentsdelivered.com This indicates that these compounds bind with significant affinity to both receptor types. The C-terminal modification from a carboxylic acid to an amide, as in this compound, is also known to influence the potency, selectivity, and functional properties of TIPP-related peptides. documentsdelivered.com

Table 2: Receptor Selectivity of H-Dmt-Tic-β-MeCha-Phe Analogues

Compound Configuration MOR Ki (nM) DOR Ki (nM) Selectivity (Kiμ / Kiδ)

Note: This table highlights the high delta-selectivity of a related analogue. The mixed-profile of the (2S,3R) amides suggests a lower selectivity ratio.

Evaluation of Kappa-Opioid Receptor (KOR) Interaction

The interaction of this compound with the kappa-opioid receptor (KOR) is an important factor in defining its complete pharmacological identity. Based on studies of related compounds, the Dmt-Tic pharmacophore generally does not exhibit affinity for the KOR. For example, a study on a related radiolabeled antagonist, [³H]Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH, showed that prototypic δ-opioid ligands were significantly more potent in competition assays than ligands specific for µ- or κ-receptors, suggesting a low affinity for KOR. documentsdelivered.com This is consistent with other findings where bifunctional ligands containing the Dmt-Tic pharmacophore did not show affinity for the kappa receptor. While direct binding data for this compound at the KOR is not specifically reported in the searched literature, the available evidence from closely related structures suggests that a significant interaction is unlikely.

Compound Names Table

Abbreviation / CodeFull Chemical Name
This compoundH-2',6'-Dimethyl-L-tyrosyl-L-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-(2R,3S)-β-methylcyclohexylalanyl-L-phenylalaninamide
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OHH-2',6'-Dimethyl-L-tyrosyl-L-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-(2S,3S)-β-methylcyclohexylalanyl-L-phenylalanine
H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OHH-2',6'-Dimethyl-L-tyrosyl-L-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-(2S,3R)-β-methylcyclohexylalanyl-L-phenylalanine
TIPPH-Tyr-Tic-Phe-Phe-OH
DAMGO[D-Ala², N-MePhe⁴, Gly-ol⁵]enkephalin
[³H]naltrindoleTritiated naltrindole
Dmt2',6'-Dimethyltyrosine
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
ChaCyclohexylalanine
β-MeChaβ-methyl-cyclohexylalanine
[³H]Tyr-Tic-(2S,3R)-β-MePhe-Phe-OHTritiated H-Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH

Functional Pharmacology and Mechanism of Action of H Dmt Tic 2r,3s Beta Mecha Phe Nh2

In Vitro Bioassays for Agonist/Antagonist Characterization

In vitro bioassays are fundamental in characterizing the pharmacological properties of opioid ligands. The mouse vas deferens (MVD) and guinea pig ileum (GPI) assays are classical pharmacological preparations used to determine the activity of compounds at mu (μ) and kappa (κ) opioid receptors, respectively. The delta (δ) opioid receptor activity is also often assessed in the MVD assay.

The mouse vas deferens is a smooth muscle preparation that is rich in μ- and δ-opioid receptors. Electrical stimulation of the MVD causes contractions that are inhibited by opioid agonists. This inhibition can be reversed by opioid antagonists. The potency of an agonist is typically expressed as its IC50 value, which is the concentration of the ligand required to inhibit the contractile response by 50%. The affinity of an antagonist is determined by its ability to reverse the effects of an agonist and is expressed as its Ke value (equilibrium dissociation constant).

Table 1: Representative Data from MVD Assay for a Related Compound (H-Dmt-Tic-OH)

CompoundReceptor TargetParameterValue (nM)
H-Dmt-Tic-OHDelta (δ)Ke5.7 researchgate.net

This table illustrates the type of data obtained from MVD assays for a structurally related peptide.

The guinea pig ileum longitudinal muscle-myenteric plexus preparation is a classic model for studying the effects of opioids on the κ-opioid receptor. rjptsimlab.comnih.govnih.govslideshare.netflinders.edu.au Similar to the MVD assay, electrical stimulation of the GPI elicits contractions that are inhibited by opioid agonists, particularly those acting on κ-receptors. The potency and antagonist affinity are determined in a similar manner, yielding IC50 and Ke values, respectively.

Detailed quantitative data for H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 in the GPI assay is not explicitly provided in the search results. However, the assay is crucial for ruling out or confirming activity at the κ-opioid receptor, which is essential for a comprehensive pharmacological profile.

Functional Characterization as a Mixed Mu Agonist/Delta Antagonist

A significant finding in the study of TIPP (H-Tyr-Tic-Phe-Phe-OH) analogues is that modifications to the C-terminus can lead to compounds with a mixed mu agonist/delta antagonist profile. nih.gov Specifically, the presence of a C-terminal carboxamide group is associated with this dual functionality. nih.gov This is a promising approach in the development of novel analgesics, as delta receptor antagonists have been shown to reduce the development of tolerance and physical dependence associated with mu agonists. nih.gov While the search results highlight the development of DIPP-NH₂[Ψ] (H-Dmt-TicΨ[CH₂NH]Phe-Phe-NH₂) as a mu agonist/delta antagonist, it strongly suggests that this compound would be evaluated for a similar profile. nih.gov

Analysis of Intrinsic Activity and Efficacy

Intrinsic activity refers to the ability of a ligand to activate a receptor and produce a biological response. It is a measure of the maximal effect a ligand can produce, relative to a full agonist. Efficacy describes the magnitude of the response produced by a drug. For a mixed agonist/antagonist like this compound, the intrinsic activity at the mu receptor would be a measure of its ability to elicit an agonist response, while its efficacy at the delta receptor would be reflected in its antagonist potency. The development of ligands that are partial agonists at the mu receptor is a strategy to achieve analgesia with a reduced side-effect profile. mdpi.com

Receptor-Mediated Signal Transduction Properties of this compound

Opioid receptors belong to the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov Ligand binding to these receptors initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins.

Upon agonist binding, opioid receptors undergo a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effectors, such as adenylyl cyclase and ion channels. The concept of "biased agonism" has emerged, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein activation versus β-arrestin recruitment). nih.govresearchgate.net This is a key area of investigation for developing safer opioid therapeutics. researchgate.net For a mixed mu agonist/delta antagonist, the compound would be expected to promote G-protein coupling at mu receptors while blocking this process at delta receptors.

Structure Activity Relationship Sar of H Dmt Tic 2r,3s Beta Mecha Phe Nh2 and Its Analogues

Influence of the Dmt Moiety on Opioid Receptor Binding and Activity

The N-terminal 2',6'-dimethyl-L-tyrosine (Dmt) residue is a cornerstone of many high-affinity opioid peptides. Its introduction in place of the endogenous L-tyrosine is a well-established strategy to enhance potency and receptor affinity. The two methyl groups on the phenolic ring of Dmt play a crucial role; they provide additional lipophilic contact points with the opioid receptor binding pocket, which can lower the entropic penalty upon binding and strengthen ligand-receptor interactions. This modification is considered a driving force for the high potency observed in many Dmt-containing analogues.

Role of the Tic Residue in Conformation and Receptor Interaction

The second position is occupied by 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analogue of phenylalanine. The rigid structure of the Tic residue imposes significant conformational constraints on the peptide backbone. This rigidity is paramount for receptor interaction, as it reduces the number of possible conformations the peptide can adopt, thereby pre-organizing the ligand into a shape that is favorable for binding to the receptor.

The stereochemistry of the Tic residue is a critical determinant of the resulting pharmacological profile. In the context of the Dmt-Tic pharmacophore, an L-Tic residue typically directs the ligand towards potent and selective delta-opioid receptor antagonism. The cyclic nature of the Tic residue is considered essential for these delta-antagonist properties. Conversely, changing the chirality to D-Tic often results in a dramatic shift in activity, typically leading to mu-opioid receptor (MOR) selective agonists. This highlights the residue's pivotal role in orienting the key pharmacophoric elements—the Dmt aromatic ring and the N-terminal amine—for specific interactions within the receptor binding pocket.

Stereochemical Impact of the (2R,3S)-beta-MeCha Residue on Potency and Selectivity

The introduction of the unnatural amino acid β-methyl-cyclohexylalanine (beta-MeCha) at the third position of the Dmt-Tic scaffold is a key modification that profoundly influences the ligand's functional activity. The stereochemistry at the α- and β-carbons of this residue is a critical switch that determines whether the resulting peptide acts as a delta antagonist or gains mu agonist or antagonist properties.

Research on epimers of H-Dmt-Tic-beta-MeCha-Phe-NH2 clearly illustrates the principle of stereochemical control over pharmacological activity. A systematic study of peptides within the Dmt-Tic-beta-MeCha-Phe scaffold revealed that altering the configuration of the beta-MeCha residue transforms a selective delta antagonist into a mixed-profile ligand.

For instance, the analogue H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH was identified as a highly potent and selective delta-opioid receptor antagonist. researchgate.net In stark contrast, its epimer, H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH, and the corresponding amidated version, behaved as mixed partial mu agonists/delta antagonists. researchgate.net This functional switch is attributed entirely to the change in stereochemistry at the beta-carbon of the third amino acid residue. This finding underscores that the precise three-dimensional arrangement of the beta-methyl and cyclohexyl groups is a key determinant for engaging the molecular switches that differentiate between agonist and antagonist activity at the mu-opioid receptor.

CompoundConfiguration at Position 3δ-Opioid Receptor (DOR) Affinity (Ki, nM)μ/δ Selectivity Ratio (Kiμ/Kiδ)Functional Activity Profile
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH(2S,3S)0.482800Selective δ-Antagonist researchgate.net
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH(2S,3R)Data not specifiedData not specifiedMixed Partial μ-Agonist / δ-Antagonist researchgate.net

Significance of C-Terminal Amidation (Phe-NH2) for the Activity Profile of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2

The C-terminal modification of a peptide is a well-known strategy for modulating its pharmacological properties. In opioid peptides, the presence of a C-terminal carboxamide (as in Phe-NH2) instead of a free carboxylate (Phe-OH) can significantly impact receptor affinity, selectivity, and functional activity. Amidation generally increases the basicity of the C-terminus and can introduce an additional hydrogen bond donor, altering the interaction with the receptor.

Comprehensive SAR Insights from Systematic Modifications within the H-Dmt-Tic-beta-MeCha-Phe Peptide Scaffold

The structure-activity relationships within the Dmt-Tic-beta-MeCha-Phe peptide family highlight a sophisticated interplay between individual amino acid components. The foundational Dmt-Tic pharmacophore establishes a baseline of high, delta-receptor-oriented affinity. nih.gov Subsequent modifications at the third and fourth positions then fine-tune the functional activity and receptor selectivity.

The key SAR insights can be summarized as follows:

The Dmt-Tic Core: This dipeptide unit serves as a high-affinity anchor, primarily for the delta-opioid receptor. Minor modifications to this core, such as N-methylation, can further enhance delta antagonist potency. nih.gov

Position 3 as a "Switch": The stereochemistry of the residue at position 3, in this case, beta-MeCha, acts as a molecular switch. Different epimeric forms can toggle the compound's function between selective delta antagonism and mixed mu agonism/antagonism. researchgate.net This demonstrates that while the Dmt-Tic core engages the receptor, the conformation dictated by the third residue determines the subsequent functional outcome (i.e., signal transduction).

C-Terminus as a "Modulator": The C-terminal amidation acts as a modulator of selectivity and function. The transition from a carboxylate to a carboxamide can decrease delta selectivity and promote mu activity, complementing the effect of the position 3 residue. researchgate.net

Computational Chemistry and Molecular Modeling of H Dmt Tic 2r,3s Beta Mecha Phe Nh2

Ligand-Receptor Docking and Molecular Dynamics Simulations

Ligand-receptor docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the binding mode and stability of a ligand within the active site of a receptor. mdpi.comacs.org These simulations provide a dynamic view of the intermolecular interactions that govern ligand recognition and binding. mdpi.com

In the study of opioid receptor ligands, docking studies have been employed to investigate the binding orientation of various compounds, including those with the Dmt-Tic pharmacophore. nih.govresearchgate.net For instance, research on cyclic opioid peptides containing the Dmt-Tic pharmacophore revealed that these ligands attach to the δ-opioid receptor (DOR) in a slightly different orientation compared to the prototypical DOR antagonist DIPP-NH2[Ψ]. nih.govresearchgate.net Despite these differences in orientation, key pharmacophoric contacts between the ligand and the receptor are maintained through a similar spatial arrangement of the pharmacophores. nih.govresearchgate.net This finding helps to explain the high-affinity binding and observed functional properties of these novel synthetic ligands. nih.govresearchgate.net

Molecular dynamics simulations have further complemented docking studies by providing insights into the conformational changes that occur upon ligand binding. mdpi.comacs.org These simulations have been crucial in understanding the activation mechanisms of opioid receptors and the structural basis for the biased signaling observed with some ligands. mdpi.comnih.gov For example, MD simulations have shown that different ligands can stabilize distinct conformations of the receptor, particularly in the transmembrane helices, which can in turn favor coupling to either G proteins or β-arrestin. mdpi.com

A comparative molecular docking study of DMT and its non-hallucinogenic analog against the 5-HT2A receptor highlighted differences in binding affinities, with Glide scores of -8.01 kcal/mol for 5-MeO-DMT and -7.43 kcal/mol for 6-MeO-DMT. nanobioletters.com Molecular dynamics simulations running for 100 ns showed minimal variation in the docked pose of DMT, suggesting a stable interaction. nanobioletters.com

CompoundReceptorDocking Score (kcal/mol)Simulation Time (ns)Key Interactions
5-MeO-DMT5-HT2A-8.01100Hydrogen bond with Asn343, pi-pi interactions with Phe340. nanobioletters.com
6-MeO-DMT5-HT2A-7.43100N/A
Dmt-Tic containing peptidesDORN/AN/AMaintained key pharmacophoric contacts. nih.govresearchgate.net

Pharmacophore Development for Opioid Receptor Ligands

Pharmacophore modeling is a crucial aspect of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features required for a ligand to bind to a specific receptor and elicit a biological response. nih.gov The Dmt-Tic pharmacophore is a well-established motif that confers high affinity and selectivity for the δ-opioid receptor. nih.govnih.gov

Extensive structure-activity relationship (SAR) studies on the Dmt-Tic prototype have demonstrated that even minor chemical modifications can significantly alter the pharmacological profile of the resulting analog. nih.gov These modifications can lead to a wide range of activities, including enhanced δ-antagonism, mixed μ-agonism/δ-antagonism, and pure δ-agonism. nih.gov

The development of pharmacophore models for opioid receptor ligands has been guided by both experimental data and computational studies. nih.gov These models have been instrumental in the design of novel ligands with improved affinity, selectivity, and functional properties. For example, the combination of the Dmt-Tic pharmacophore with other structural motifs has led to the development of multi-target ligands with unique pharmacological profiles. nih.gov

Key features of the Dmt-Tic pharmacophore responsible for its interaction with the δ-opioid receptor include the aromatic rings of the Dmt and Tic residues and the N-terminal amino group. nih.gov The spatial arrangement of these features is critical for high-affinity binding and antagonist activity. nih.gov

Conformational Analysis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 and its Stereo-isomers

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the influence of these conformations on its physical and biological properties. researchgate.netmdpi.commdpi.com For flexible molecules like peptides, understanding the preferred solution conformation is crucial for elucidating their mechanism of action at the molecular level. researchgate.net

Theoretical conformational analysis of the δ-opioid antagonist H-Tyr-Tic-Phe-OH (TIP), a parent compound to the title molecule, revealed that it adopts a compact structure with the centrally located Tic residue imposing significant conformational constraints. nih.gov Molecular dynamics simulations indicated that while the N-terminal dipeptide segment is relatively rigid, the Phe3 residue exhibits some structural flexibility. nih.gov

Studies on stereoisomeric analogues of endomorphin-2 have shown that changes in the chirality of amino acids can lead to significant alterations in the three-dimensional structure and a reduction in affinity for the μ-opioid receptor. researchgate.net Circular dichroism studies confirmed that the presence of a D-amino acid residue induces changes in the conformational equilibrium. researchgate.net

A molecular mechanics study of H-Tyr-Tic-Phe-OH identified four low-energy conformers, all of which were compact structures with trans peptide bonds and various patterns of aromatic ring stacking. nih.gov In contrast, the μ-agonist H-Tyr-D-Tic-Phe-NH2 showed different ring stacking patterns, and superimposition of the low-energy conformers of both peptides revealed that the Phe3 residues were located on opposite sides of the plane defined by the Tic residue, providing a structural explanation for their distinct receptor selectivities. nih.gov

PeptideKey Conformational FeatureMethod of Analysis
H-Tyr-Tic-Phe-OH (TIP)Compact structure, constrained N-terminus, flexible Phe3. nih.govMolecular Mechanics, Molecular Dynamics. nih.gov
H-Tyr-D-Tic-Phe-NH2Compact structure, different ring stacking from TIP. nih.govMolecular Mechanics. nih.gov
Endomorphin-2 AnaloguesD-amino acid substitution induces conformational changes. researchgate.netCircular Dichroism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found in the search results, the principles of QSAR are highly relevant to the study of opioid peptides.

The development of QSAR models for opioid receptor ligands can help to identify the key structural features that contribute to high affinity and selectivity. These models can then be used to predict the activity of novel compounds, thereby accelerating the drug discovery process.

The extensive SAR data available for ligands containing the Dmt-Tic pharmacophore provides a rich dataset for the development of QSAR models. nih.gov For example, it has been consistently observed that N-methylation of the amide nitrogen in related anilide and N1H-Bid analogues transforms δ-agonists into potent and selective δ-antagonists, highlighting the critical role of the hydrogen on this nitrogen for agonism. nih.gov Such well-defined structural modifications and their impact on activity are ideal for inclusion in QSAR studies.

Although a direct QSAR study on the title compound is not available, the wealth of information on related Dmt-Tic analogues suggests that such a model would be a valuable tool for the future design of even more potent and selective δ-opioid receptor ligands.

Compound Names

AbbreviationFull Name
Dmt2',6'-Dimethyl-L-tyrosine
Tic1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Chaβ-Cyclohexyl-L-alanine
PheL-Phenylalanine
DIPP-NH2[Ψ]H-Dmt-TicΨ[CH2-NH]Phe-Phe-NH2
TIPH-Tyr-Tic-Phe-OH
5-MeO-DMT5-Methoxy-N,N-dimethyltryptamine
6-MeO-DMT6-Methoxy-N,N-dimethyltryptamine
N1H-BidN1H-Benzimidazol-2-yl-methyl
Endomorphin-2H-Tyr-Pro-Phe-Phe-NH2

In Vitro Metabolic Stability and Biotransformation Studies of H Dmt Tic 2r,3s Beta Mecha Phe Nh2

Assessment of Metabolic Stability in Hepatic Microsomes

Hepatic microsomes are subcellular fractions of liver cells that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. pharmacomedicale.org They represent a primary in vitro tool to evaluate the Phase I metabolic stability of a compound. pharmacomedicale.org In these assays, the test compound, such as H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2, is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. capes.gov.br The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine key parameters like half-life (t½) and intrinsic clearance (Clint). nih.gov

A longer half-life and lower intrinsic clearance in microsomal incubations would suggest a higher metabolic stability. For opioid peptides, structural modifications such as the incorporation of unnatural amino acids like Dmt (2',6'-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are intended to provide steric hindrance and reduce susceptibility to enzymatic degradation. The beta-methylation on the cyclohexylalanine (beta-MeCha) residue is another such modification aimed at enhancing metabolic stability.

Illustrative Data Table: Microsomal Stability of a Modified Opioid Peptide

SpeciesHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human> 60< 10
Rat4525
Mouse3040
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Evaluation of Metabolic Stability in Hepatocyte Systems

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes, including those involved in Phase II conjugation reactions. pharmacomedicale.org Hepatocytes, being intact liver cells, provide a more complete metabolic picture, encompassing both Phase I and Phase II metabolic pathways. nih.gov In hepatocyte stability assays, the compound of interest is incubated with suspensions or plated cultures of fresh or cryopreserved hepatocytes. nih.gov

These studies offer a more comprehensive assessment of a compound's metabolic fate within the liver. The data generated from hepatocyte assays, including the rate of parent compound depletion, can be used to predict in vivo hepatic clearance more accurately. The inherent structural modifications in this compound, particularly the C-terminal amidation (Phe-NH2), are designed to protect against carboxypeptidases, which are prevalent in hepatocytes.

Illustrative Data Table: Hepatocyte Stability of a Modified Opioid Peptide

SpeciesHalf-life (t½, min)Predicted In Vivo Hepatic Clearance (mL/min/kg)
Human> 90Low
Rat75Low to Intermediate
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Identification and Characterization of Primary Metabolites (if applicable)

A crucial aspect of biotransformation studies is the identification and characterization of the primary metabolites. This is typically achieved by analyzing the incubation mixtures from microsomal or hepatocyte assays using high-resolution mass spectrometry (HRMS). By comparing the mass spectra of the samples over time, novel masses corresponding to potential metabolites can be identified. Further fragmentation analysis (MS/MS) can help in elucidating the structure of these metabolites.

For a peptide like this compound, potential metabolic pathways could include hydroxylation on the aromatic rings of Dmt or Phe, N-dealkylation, or cleavage of the peptide bonds, although the latter is expected to be hindered by the unnatural amino acids. Identifying the "soft spots" for metabolism in the molecule is critical for guiding further medicinal chemistry efforts to improve metabolic stability.

Strategies for Improving Metabolic Stability of Opioid Peptides

The low metabolic stability of natural opioid peptides has been a significant hurdle in their development as therapeutic agents. nih.gov To overcome this, several strategies have been developed and are often incorporated into the design of synthetic opioid peptides like this compound. nih.govresearchgate.net These strategies aim to protect the peptide backbone from enzymatic degradation by peptidases. nih.gov

Key strategies include:

Incorporation of D-Amino Acids: Replacing L-amino acids with their D-isomers at susceptible cleavage sites can significantly reduce degradation by proteases, which are stereospecific for L-amino acids. nih.gov

N-Terminal and C-Terminal Modifications: N-terminal modification, such as methylation, can prevent degradation by aminopeptidases. C-terminal amidation, as seen in this compound, protects against carboxypeptidases. nih.gov

Use of Unnatural or Sterically Hindered Amino Acids: The inclusion of residues like Dmt, Tic, and beta-MeCha introduces conformational constraints and steric bulk that can hinder the approach of metabolic enzymes. nih.gov

Cyclization: Creating cyclic peptides, either through head-to-tail or side-chain cyclization, can restrict the peptide's conformation, making it a poorer substrate for proteases. nih.gov

Backbone Modifications: Replacing standard amide bonds with non-hydrolyzable isosteres (e.g., reduced amide bonds, thioamides) can effectively block cleavage at specific sites. nih.gov

The design of this compound evidently incorporates several of these principles, suggesting a rational approach to achieving enhanced metabolic stability.

Table of Compound Names

AbbreviationFull Name
This compoundL-Tyrosine, N-[(1,2,3,4-tetrahydro-3-isoquinolinyl)carbonyl-L-cyclohexylalanyl]-, (2R,3S)-N-(1-amino-1-oxo-3-phenyl-2-propyl)-2',6'-dimethyl-
Dmt2',6'-dimethyltyrosine
Tic1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
beta-MeChabeta-methylcyclohexylalanine
PhePhenylalanine

Preclinical Pharmacological Evaluation of H Dmt Tic 2r,3s Beta Mecha Phe Nh2 in Animal Models

In Vivo Assessment of Opioid Receptor Agonism/Antagonism

The incorporation of the 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) pharmacophore has been instrumental in the development of potent opioid receptor ligands. nih.gov This pharmacophore is a key structural feature of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2.

Research on various Dmt-Tic containing peptides has revealed a remarkable ability to act as potent delta (δ)-opioid receptor antagonists. nih.govnih.gov Subtle structural modifications, particularly at the C-terminal end of the Dmt-Tic pharmacophore, can lead to a switch from antagonist to agonist activity at the δ-opioid receptor. nih.gov Furthermore, the Dmt residue has been associated with potent mu (μ)-opioid agonism in dermorphin (B549996) and endomorphin derivatives. nih.gov

In a study of a designed multiple ligand incorporating the Dmt-Tic pharmacophore, the Dmt-Tic portion was shown to confer potent and selective δ-antagonist activity. nih.gov This is consistent with other findings where the Dmt-Tic pharmacophore is a reliable inducer of δ affinity and selectivity, especially with a free carboxylic acid at the C-terminus. nih.gov

While direct in vivo studies on the specific agonist or antagonist profile of this compound at each opioid receptor subtype are not extensively detailed in the available literature, the known properties of the Dmt-Tic core suggest a strong potential for potent interaction with opioid receptors, particularly exhibiting δ-opioid receptor antagonism. Further targeted in vivo receptor binding and functional assays would be necessary to fully elucidate its specific agonist and antagonist profile at μ, δ, and kappa (κ) opioid receptors.

Studies on Analgesic Effects and Related Pharmacodynamics

The analgesic potential of opioid peptides is a primary focus of preclinical evaluation. While specific data for this compound is limited, studies on a very close structural analog, Dmt-Tic-(2R,3S)AHPBA-Phe-NH2, where AHPBA (α-hydroxy-β-phenylalanine) replaces beta-MeCha, provide significant insights.

Intracerebroventricular administration of this analog produced potent antinociception in the mouse 55°C warm-water tail-withdrawal assay. The median effective dose (ED50) was found to be comparable to that of morphine, indicating a strong analgesic effect.

Analgesic Potency of Dmt-Tic-(2R,3S)AHPBA-Phe-NH2 Analog

CompoundED50 (nmol, i.c.v.)95% Confidence Interval
Dmt-Tic-(2R,3S)AHPBA-Phe-NH21.980.79-4.15
Morphine2.351.13-5.03

This demonstrates that the peptide backbone possesses significant analgesic activity. The antinociceptive effects were achieved without inducing changes in locomotor activity, a common side effect of many opioid analgesics.

Assessment of Potential for Analgesic Tolerance Induction

A significant drawback of currently available opioid analgesics is the development of tolerance with repeated use, requiring dose escalation to maintain efficacy. Preclinical studies aim to identify compounds with a reduced propensity for tolerance induction.

In the case of the close analog, Dmt-Tic-(2R,3S)AHPBA-Phe-NH2, it was observed that its potent antinociceptive effects were not accompanied by the development of acute analgesic tolerance. This is a highly desirable characteristic for a novel analgesic agent, suggesting that it may maintain its efficacy over time without the need for significant dose increases.

Investigation of Physical Dependence Liability

The potential for physical dependence is another major concern with opioid therapy. While direct studies on the physical dependence liability of this compound are not available in the reviewed literature, the general strategy in the development of new opioid peptides is to create molecules with a reduced risk of dependence. The observation that some Dmt-Tic analogs can act as δ-opioid receptor antagonists may be relevant in this context, as δ-antagonism has been explored as a mechanism to mitigate some of the undesirable effects of μ-opioid agonists. Further preclinical models of physical dependence, such as precipitated withdrawal studies, would be required to fully assess the liability of this specific compound.

Functional Selectivity / Biased Agonism in Vivo

The concept of functional selectivity, or biased agonism, has emerged as a key area of interest in opioid research. It proposes that a ligand can preferentially activate certain intracellular signaling pathways over others at the same receptor, potentially separating therapeutic effects from adverse side effects. nih.govnih.gov For G protein-coupled receptors (GPCRs) like the opioid receptors, this typically involves preferential activation of G protein signaling pathways (associated with analgesia) over β-arrestin pathways (implicated in side effects like respiratory depression and tolerance). nih.govmdpi.com

While in vivo evidence of biased agonism for this compound has not been specifically reported, the field is actively exploring how the structural features of opioid peptides influence signaling bias. nih.gov The development of G protein-biased μ-opioid receptor agonists is a major goal, with the aim of producing safer analgesics. acs.org The unique structural modifications within this compound could potentially influence its signaling profile. Determining the in vivo functional selectivity of this compound would require specific assays that measure both G protein and β-arrestin pathway activation in response to receptor binding.

Broader Research Implications and Future Directions in Opioid Peptide Science

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 as a Tool for Opioid Receptor Deconvolution

The physiological effects of opioids are mediated by a complex system of receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. A significant challenge in opioid pharmacology has been to "deconvolute" or distinguish the precise role of each receptor type and their potential interactions, such as the formation of heterodimers (e.g., µ-δ receptor complexes). nih.govnih.gov The development of ligands with mixed pharmacological profiles is crucial for this purpose. nih.govnih.gov

This compound exemplifies such a tool. Research on its parent structures reveals that it possesses a mixed partial µ-agonist and potent δ-antagonist profile. nih.gov This dual activity allows researchers to investigate the distinct contributions of these two receptors to phenomena like analgesia, tolerance, and dependence.

By activating µ-receptors while simultaneously blocking δ-receptors, this compound can help answer critical questions:

What is the physiological outcome when the µ-receptor is stimulated in isolation, without the confounding influence of δ-receptor activation?

How does blocking the δ-receptor modulate the development of tolerance and physical dependence typically associated with chronic µ-agonist administration? nih.govnih.gov

Evidence suggests that concurrent δ-receptor antagonism can attenuate the undesirable side effects of µ-agonists. nih.govnih.gov Compounds like this compound are invaluable for probing the mechanisms behind these µ-δ interactions, including the function of receptor heteromers, thereby helping to untangle the intricate signaling web of the opioid system. nih.govnih.gov

Design Principles for Novel Opioid Peptidomimetics

The structure of this compound is a masterclass in modern peptidomimetic design, where each component is rationally chosen to achieve a specific pharmacological outcome. The creation of such molecules relies on key principles aimed at enhancing potency, selectivity, and metabolic stability compared to endogenous peptides. nih.govingentaconnect.com

Key Design Principles Embodied in this compound:

Structural ComponentAmino Acid/ModificationRationale and Effect
Position 1 H-Dmt- (2',6'-dimethyl-L-tyrosine)This unnatural amino acid replaces the natural Tyrosine (Tyr). The methyl groups on the aromatic ring restrict its rotation, which can significantly enhance binding affinity and influence the activity profile, often contributing to antagonist properties at the δ-receptor.
Position 2 -Tic- (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)As a conformationally constrained analog of Phenylalanine (Phe), Tic rigidly holds the peptide backbone in a specific shape. The Dmt-Tic pharmacophore is a well-established motif for generating potent and selective δ-receptor antagonists. nih.govmdpi.comacs.org
Position 3 -(2R,3S)-beta-MeCha- (beta-methyl-cyclohexylalanine)This is another unnatural, sterically hindered amino acid. The addition of a methyl group on the β-carbon further restricts the side chain's conformation. The specific stereochemistry (2R,3S) is critical; its epimer, (2S,3S), results in a purely δ-antagonist compound, whereas the (2R,3S) configuration confers the mixed µ-agonist/δ-antagonist profile. nih.gov
Position 4 -Phe- (Phenylalanine)The aromatic side chain of Phenylalanine is a common feature in opioid peptides, contributing a key hydrophobic interaction within the receptor's binding pocket.
C-Terminus -NH2 (Amidation)Amidation of the C-terminus removes the negative charge of the carboxylic acid, which can improve metabolic stability by protecting against carboxypeptidases and can also influence receptor affinity and selectivity. nih.gov

The systematic application of these principles—especially the use of conformational constraints through unnatural and cyclic amino acids—is a powerful strategy for transforming a general peptide scaffold into a highly specific pharmacological tool. nih.govingentaconnect.comnih.gov

Advancements in Peptide-Based Drug Discovery

The field of peptide therapeutics has undergone a significant transformation, moving from the use of natural peptides to the rational design of sophisticated peptidomimetics like this compound. This evolution addresses the inherent weaknesses of natural peptides, such as poor metabolic stability and low bioavailability, which have historically limited their clinical use. mdpi.com

The development of this and related compounds highlights several key advancements:

Enhanced Stability: The incorporation of unnatural amino acids (Dmt, beta-MeCha) and constrained residues (Tic) makes the peptide backbone less recognizable to degrading enzymes (proteases), thereby increasing its half-life in the body. acs.org

Target Specificity and Functional Selectivity: By locking the peptide into a specific three-dimensional shape, chemists can fine-tune its interaction with different receptor subtypes. This allows for the creation of not just receptor-selective ligands (e.g., binding only to δ-receptors) but also functionally selective ligands (e.g., acting as an agonist at one receptor and an antagonist at another).

Overcoming Biological Barriers: While challenging, progress is being made in delivering peptide-based drugs to the central nervous system (CNS). celerion.comnih.gov Strategies include chemical modifications to increase lipophilicity or hijacking specific transport systems. The development of potent peptidomimetics justifies further research into novel delivery methods for CNS disorders. mdpi.comcelerion.com

Pharmacological Tools: Highly selective and stable peptidomimetics serve as indispensable research tools. They enable the validation of new drug targets and provide deeper insights into the biology of diseases, which is a critical step before developing new therapeutics. celerion.comflorey.edu.au

These advancements, driven by innovations in chemical synthesis and a deeper understanding of structure-activity relationships, are expanding the potential of peptides as a therapeutic modality for a wide range of conditions, including complex CNS disorders. celerion.com

Integration of this compound Insights into Multi-Target Ligand Design

The concept of a "magic bullet"—one drug for one target—is increasingly being replaced by a multi-target approach, especially for complex diseases. The design of single molecules that can modulate multiple targets simultaneously is a leading-edge strategy in drug discovery. nih.govnih.gov These are often referred to as "designed multiple ligands." nih.gov

The pharmacological profile of this compound as a µ-agonist/δ-antagonist makes it a quintessential example of a multi-target ligand. The insights gained from this compound and its analogs are directly applicable to the development of next-generation analgesics with improved safety profiles. nih.govnih.gov

The guiding principle is to rationally combine different pharmacophores—the essential features required for activity at different receptors—into a single molecule. The goal is to create a synergistic effect where the desired therapeutic actions are enhanced and the adverse effects are minimized. In the context of opioids, this translates to designing a ligand that:

Provides strong pain relief through µ-receptor agonism .

Simultaneously blocks the δ-receptor to prevent or reduce the development of tolerance, physical dependence, and potentially other side effects that are thought to be mediated or modulated by δ-receptors. nih.govnih.gov

The Dmt-Tic motif serves as a reliable starting scaffold for a δ-antagonist pharmacophore. nih.govnih.gov Scientists can then systematically modify other parts of the peptide, such as by adding spacers or other amino acids, to introduce and fine-tune µ-agonist activity. acs.org The knowledge that a subtle stereochemical change in the beta-MeCha residue can switch the compound's µ-activity from antagonist to agonist is a powerful lesson for future design efforts. nih.gov This level of precision allows for the methodical creation of multi-target ligands with a balanced activity profile, representing a promising path toward safer and more effective opioid-based therapies.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 220 nm for peptide bonds) to assess purity. A single symmetrical peak indicates homogeneity.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight and detects post-synthetic modifications.
  • Amino Acid Analysis (AAA): Hydrolyze the peptide and quantify residues to validate composition.
  • Circular Dichroism (CD): For secondary structure analysis, particularly if conformational stability impacts receptor binding.
    Note: Batch-specific impurities (e.g., trifluoroacetic acid (TFA) residues from synthesis) should be quantified via ion chromatography if cell-based assays are planned .

Q. How can researchers ensure batch-to-batch consistency in custom peptide synthesis for this compound?

Answer:

  • Quality Control (QC) Protocols: Require suppliers to provide HPLC purity certificates (>95%), MS data, and peptide content analysis (e.g., amino acid composition).
  • Salt and Solvent Analysis: Quantify counterions (e.g., acetate, TFA) via ion-exchange chromatography, as these affect solubility and bioactivity.
  • Stability Testing: Pre-screen solubility across buffers (e.g., PBS, DMSO) and store lyophilized peptides at -80°C to minimize degradation.
  • Documentation: Insist on metadata such as synthesis date, storage conditions, and QC methodologies to enable cross-batch comparisons .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vivo studies to evaluate the antinociceptive efficacy of this compound?

Answer:

  • Animal Model Selection: Use validated pain models (e.g., murine warm-water tail-withdrawal or neuropathic pain assays) that align with the compound’s proposed mechanism (e.g., opioid receptor modulation) .
  • Dose-Response Optimization: Conduct pilot studies to identify the effective dose range (ED50) and avoid ceiling effects. Include positive controls (e.g., morphine) for benchmarking.
  • Administration Route: Compare bioavailability via intravenous, intrathecal, and oral routes, as peptide stability varies significantly with delivery method.
  • Data Normalization: Account for sex/gender differences in pain response by stratifying cohorts and reporting limitations in generalizability .

Q. How should conflicting data regarding the compound’s enzymatic stability be reconciled across different studies?

Answer:

  • Critical Variables to Assess:
    • Plasma Source: Species-specific esterase/protease activity (e.g., human vs. rodent plasma) dramatically affects degradation rates.
    • Incubation Conditions: Temperature, pH, and anticoagulants (e.g., EDTA) must be standardized .
  • Meta-Analysis Framework: Systematically compare studies using tools like PRISMA guidelines. Evaluate heterogeneity sources (e.g., assay protocols, detection methods) and perform sensitivity analyses .
  • Replication Studies: Reproduce conflicting experiments with harmonized protocols (e.g., identical plasma batches, LC-MS quantification) to isolate methodological discrepancies .

Q. What strategies are effective in optimizing the metabolic stability of this compound while maintaining receptor binding affinity?

Answer:

  • Structural Modifications:
    • D-Amino Acid Substitution: Replace protease-susceptible L-residues (e.g., Phe) with D-enantiomers to resist enzymatic cleavage.
    • Backbone Cyclization: Introduce lactam bridges or disulfide bonds to restrict conformational flexibility and reduce protease access.
  • In Silico Modeling: Use molecular dynamics simulations to predict stability-activity trade-offs. Prioritize modifications at non-critical binding regions (e.g., C-terminal residues).
  • In Vitro Validation: Test analogs in plasma stability assays and correlate results with receptor binding (e.g., μ-opioid receptor displacement assays). Reference prior work on α-hydroxy-β-amino acid substitutions for enhanced stability .

Data Management and Reproducibility

Q. How should researchers document metadata to ensure reproducibility of studies involving this compound?

Answer:

  • FAIR Principles Compliance:
    • Sample Metadata: Include synthesis lot numbers, storage conditions, and purity certificates.
    • Experimental Protocols: Detail reagent sources (e.g., Sigma-Aldrich catalog numbers), instrument settings (e.g., HPLC gradient profiles), and statistical methods (e.g., ANOVA parameters).
    • Analytical Data: Attach raw chromatograms, mass spectra, and dose-response curves in supplemental files.
  • Data Repositories: Use discipline-specific platforms (e.g., Zenodo, ChEMBL) with persistent identifiers (DOIs) and machine-readable formats (e.g., SDF for structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.